
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide typically involves the reaction of appropriate amines with specific reagents under controlled conditions. One common method involves the use of N,N’-di-Boc-N"-triflylguanidine as a starting material. The reaction is carried out in a two-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, under a nitrogen atmosphere. The mixture is equilibrated to -78°C using a dry ice/isopropyl alcohol bath, and triflic anhydride is added dropwise. The reaction mixture is then allowed to warm to -20°C over several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antimicrobial activities.
Uniqueness
N-(1,1-Dimethylethyl)-Ninvertedexclamationmarka-ethylpropanimidamide stands out due to its specific reactivity and potential applications across various fields. Its unique structure allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-tert-butyl-N'-ethylpropanimidamide |
InChI |
InChI=1S/C9H20N2/c1-6-8(10-7-2)11-9(3,4)5/h6-7H2,1-5H3,(H,10,11) |
InChI Key |
UHBQRZPQMZBHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


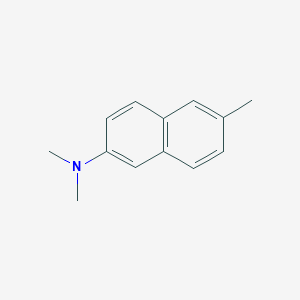
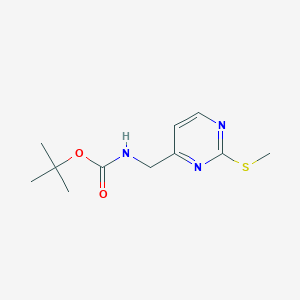
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
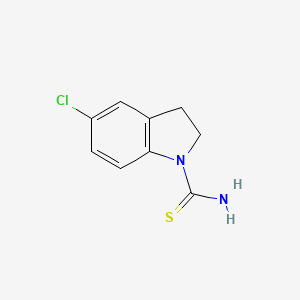
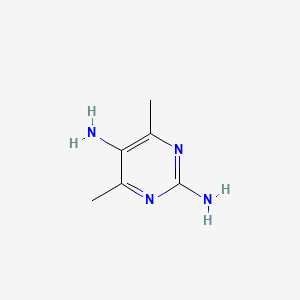
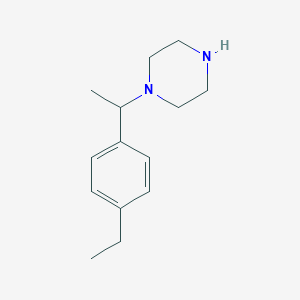
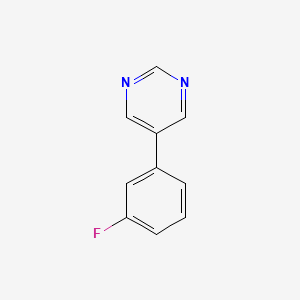
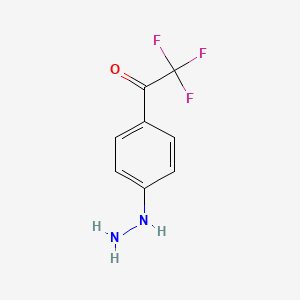
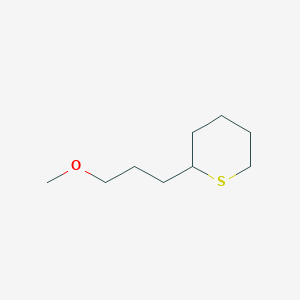
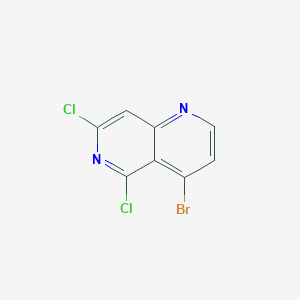
![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)
